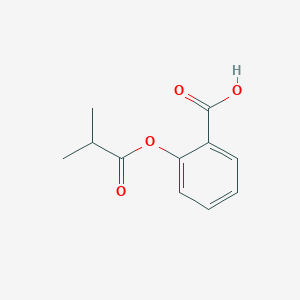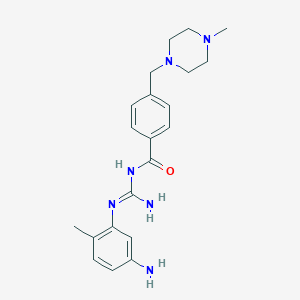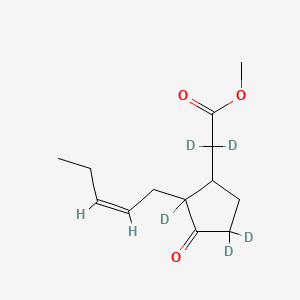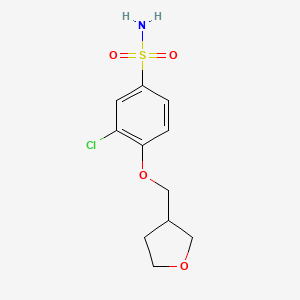
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of the chloro and oxolan-3-ylmethoxy groups in the structure of this compound suggests potential unique reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and oxolan-3-ylmethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane.
Procedure: The oxolan-3-ylmethanol is added dropwise to a solution of 3-chlorobenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The oxolan-3-ylmethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing enzyme inhibitors, particularly targeting carbonic anhydrase and other sulfonamide-sensitive enzymes.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Chemical Biology: It serves as a probe to study the interaction of sulfonamides with biological macromolecules.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide involves its interaction with enzyme active sites. The sulfonamide group mimics the natural substrate of enzymes like carbonic anhydrase, leading to competitive inhibition. The chloro and oxolan-3-ylmethoxy groups enhance binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bonding sites within the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the oxolan-3-ylmethoxy group, leading to different reactivity and biological activity.
3-Chloro-4-(pyridin-2-ylmethoxy)benzenesulfonamide: Contains a pyridin-2-ylmethoxy group instead of oxolan-3-ylmethoxy, which may alter its binding properties and biological effects.
4-Methylbenzenesulfonamide: Lacks both the chloro and oxolan-3-ylmethoxy groups, resulting in different chemical behavior.
Uniqueness
3-Chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide is unique due to the presence of both chloro and oxolan-3-ylmethoxy groups, which confer distinct chemical reactivity and biological activity. These groups enhance its potential as a versatile scaffold in medicinal chemistry and chemical biology.
Propriétés
Formule moléculaire |
C11H14ClNO4S |
|---|---|
Poids moléculaire |
291.75 g/mol |
Nom IUPAC |
3-chloro-4-(oxolan-3-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO4S/c12-10-5-9(18(13,14)15)1-2-11(10)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2,(H2,13,14,15) |
Clé InChI |
ZDOHYDGBEFEJCM-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


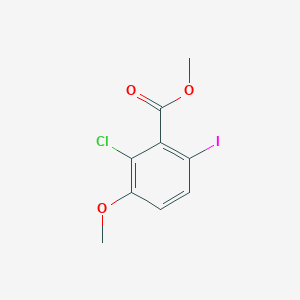

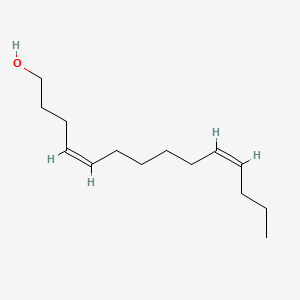
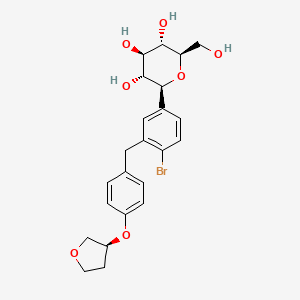

![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
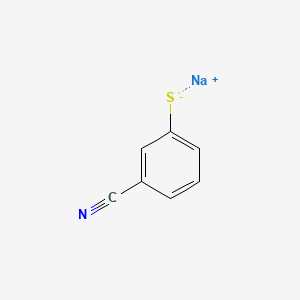
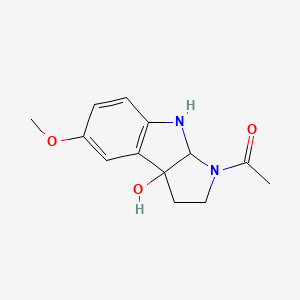

![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
